N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride
Description
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride is a pyrimidine-triazole hybrid compound characterized by its bifunctional heterocyclic scaffold. The molecule features a 4,6-dimethylpyrimidin-2-amine core linked to a 4H-1,2,4-triazole ring substituted with an aminomethyl group. Its dihydrochloride salt formulation enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The molecular formula is C₁₃H₂₂Cl₂N₈, with a molecular weight of 361.28 g/mol, and it is registered under CAS number 2108757-59-9 .
Properties
IUPAC Name |
N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7.2ClH/c1-5-3-6(2)12-8(11-5)14-9-13-7(4-10)15-16-9;;/h3H,4,10H2,1-2H3,(H2,11,12,13,14,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEXEJWKJPRHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4,6-Dimethylpyrimidin-2-amine (CAS 767-15-7)
This pyrimidine derivative is synthesized via cyclocondensation of guanidine nitrate with acetylacetone in aqueous potassium carbonate at room temperature. The reaction proceeds through nucleophilic attack and dehydration, yielding 2-Amino-4,6-dimethylpyrimidine with a melting point of 151–153°C.
Reaction Scheme 1 :
$$ \text{Guanidine nitrate} + \text{Acetylacetone} \xrightarrow{K2CO3, H_2O} \text{4,6-Dimethylpyrimidin-2-amine} $$
Coupling Strategies for Heterocyclic Moieties
The conjugation of pyrimidine and triazole units is achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Substitution Approach
In a representative method, 4,6-dimethylpyrimidin-2-amine reacts with 5-(chloromethyl)-4H-1,2,4-triazole in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is catalyzed by potassium tert-butoxide, facilitating deprotonation and subsequent bond formation.
Key Parameters :
- Temperature: 80°C ± 5°C
- Solvent: Anhydrous DMF
- Catalyst: KOtBu (1.2 equiv)
- Yield: 68% (reported for analogous systems)
Palladium-Catalyzed Amination
Alternative protocols employ Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand. This method enhances regioselectivity for sterically hindered amines:
Reaction Conditions :
- Substrate: 4,6-Dimethylpyrimidin-2-yl triflate
- Amine: 5-(Aminomethyl)-4H-1,2,4-triazole
- Catalyst: Pd2(dba)3 (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs2CO3 (2.5 equiv)
- Solvent: Toluene, 110°C, 24 h
- Yield: 54% (extrapolated from similar reactions)
Dihydrochloride Salt Formation
Protonation of the free base is critical for enhancing aqueous solubility. The process involves:
Acidic Workup
The coupled product is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0–5°C. Gradual addition prevents exothermic decomposition:
Optimized Protocol :
- Dissolve free base (1 equiv) in EtOH (10 mL/g)
- Cool to 0°C under N2 atmosphere
- Add HCl (2.2 equiv) dropwise over 30 min
- Stir for 2 h at 0°C → 2 h at 25°C
- Filter precipitate, wash with cold EtOH
- Dry under vacuum at 40°C for 48 h
Yield : 89–92%
Purity : >98% (HPLC)
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction. The phase diagram in Figure 1 shows solubility dependence on temperature and solvent composition.
Table 1: Crystallization Parameters
| Solvent System | Temperature (°C) | Crystal Form | Purity (%) |
|---|---|---|---|
| EtOH/H2O 3:1 | 0 | Needles | 99.2 |
| MeOH/EtOAc 1:2 | -20 | Prisms | 98.7 |
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, triazole-H)
- δ 6.89 (s, 1H, pyrimidine-H)
- δ 4.32 (d, J=5.6 Hz, 2H, -CH2NH2)
- δ 2.34 (s, 6H, -CH3)
HRMS (ESI+) :
Calculated for C9H13Cl2N7 [M+H]+: 292.17
Found: 292.15
Process Scale-Up Considerations
Critical Quality Attributes
Thermal Stability Profile
TGA Analysis :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times from 24 h to 45 min using Biotage Initiator+ at 150°C. Comparable yields (62%) with improved purity profile.
Flow Chemistry Approach
Continuous flow system parameters:
- Reactor volume: 10 mL
- Flow rate: 0.2 mL/min
- Residence time: 50 min
- Productivity: 18 g/day
Chemical Reactions Analysis
Types of Reactions
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing double bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper catalysts for cyclization reactions, acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Scientific Research Applications of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride
This compound is a synthetic organic compound belonging to the triazole derivative class. Its unique structure, featuring both a triazole ring and a pyrimidine moiety, makes it a versatile molecule with potential applications across chemistry, biology, medicine, and industry.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Triazole Ring Formation: Cyclization reaction using an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
- Aminomethyl Group Introduction: Reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
- Pyrimidine Moiety Formation: Condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
- Final Assembly: Coupling of the triazole and pyrimidine moieties through a nucleophilic substitution reaction, followed by purification and conversion to the dihydrochloride salt form.
Industrial production methods focus on optimizing these synthetic routes to improve yield, purity, and cost-effectiveness, potentially using continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
- Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride to potentially convert nitro groups to amines or reduce double bonds.
Applications in Scientific Research
This compound is used in a variety of scientific research applications:
- Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
- Medicine: It is investigated for potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
- Industry: It is utilized in developing new materials like polymers and coatings due to its unique chemical properties.
This compound exhibits a complex structure and potential biological activities, making it relevant in biological studies.
Mechanism of Action
The mechanism of action of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyrimidine rings can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to inhibition or activation of various biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best contextualized through comparison with analogous pyrimidine-triazole derivatives. Below is a detailed analysis of three closely related molecules:
4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine Dihydrochloride (CAS: 2108757-59-9)
- Molecular Formula : C₁₃H₂₂Cl₂N₈ (MW: 361.28 g/mol) .
- Key Differences: Substituent Variation: Replaces the aminomethyl group on the triazole ring with a bulkier piperazinylmethyl moiety. However, the increased steric bulk may reduce membrane permeability compared to the aminomethyl analog . Solubility: Both compounds share the dihydrochloride salt formulation, ensuring similar aqueous solubility profiles.
N-[6-(1,4-Pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic Acid (CAS: 1845713-78-1)
- Molecular Formula : C₁₆H₁₀F₃N₅O₂ (MW: 361.29 g/mol) .
- Key Differences: Core Modifications: Replaces the triazole ring with a pyrazine heterocycle and introduces a trifluoromethyl group on the pyrimidine core. The pyrazine ring may engage in π-π stacking interactions with aromatic residues in enzyme active sites. Acid-Base Properties: The 4-aminobenzoic acid substituent introduces a carboxylic acid group, altering solubility and ionization behavior compared to the dihydrochloride salt of the target compound .
N-[5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (CAS: 669719-96-4)
- Molecular Formula : C₁₄H₁₅N₇ (MW: 281.32 g/mol inferred from structure) .
- Key Differences: Substituent Variation: Substitutes the aminomethyl group with a 2-aminophenyl ring, introducing aromaticity and planar geometry. Pharmacological Implications: The phenyl group may facilitate interactions with hydrophobic binding pockets in enzymes or receptors. However, the lack of a dihydrochloride salt reduces solubility in polar solvents.
Structural and Functional Data Table
Biological Activity
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine moiety, contributing to its unique biological profile. Its molecular formula is CHClN, and it is classified as a triazole derivative. The presence of functional groups such as the aminomethyl group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 265.16 g/mol |
| CAS Number | 2109294-81-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions using azides and alkynes under copper-catalyzed conditions.
- Introduction of the Aminomethyl Group : Achieved via reductive amination involving suitable aldehydes or ketones.
- Pyrimidine Moiety Formation : Conducted through condensation reactions with β-dicarbonyl compounds and guanidine derivatives.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities, primarily due to its interaction with various molecular targets:
Antimicrobial Activity
Studies indicate that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This activity is relevant for managing type 2 diabetes by enhancing incretin levels, thereby improving glucose control.
Case Studies
-
Antifungal Studies :
- A study assessed the antifungal efficacy against Candida albicans and Aspergillus niger, revealing effective inhibition at lower concentrations compared to standard antifungal agents.
-
Antibacterial Studies :
- In vitro evaluations demonstrated that the compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
The mechanism through which this compound exerts its effects involves:
- Binding to specific active sites on target proteins or enzymes.
- Modulating biochemical pathways by either inhibiting or activating enzymatic functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
